molecular formula C15H27NO5 B12072703 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B12072703
M. Wt: 301.38 g/mol
InChI Key: JQJWQBUZYXWGTH-GHMZBOCLSA-N
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Description

1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a synthetic organic compound characterized by its unique piperidine ring structure substituted with tert-butyl groups and hydroxyl functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of tert-Butyl Groups: tert-Butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂

    Reduction: LiAlH₄, NaBH₄

    Substitution: tert-Butyl halides, strong bases like NaOH or KOH

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Chemistry

In chemistry, 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its piperidine ring, which is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and resins, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-di-tert-butyl (2R,5R)-5-hydroxy-1,2-pyrrolidinedicarboxylate
  • 1,2-di-tert-butyl (2R,5R)-5-hydroxy-1,2-azepanedicarboxylate

Uniqueness

Compared to similar compounds, 1,2-di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific piperidine ring structure, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

ditert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

InChI

InChI=1S/C15H27NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h10-11,17H,7-9H2,1-6H3/t10-,11-/m1/s1

InChI Key

JQJWQBUZYXWGTH-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O

Origin of Product

United States

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